molecular formula C6H7ClN4 B2611182 1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride CAS No. 28279-45-0

1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

Cat. No.: B2611182
CAS No.: 28279-45-0
M. Wt: 170.60 g/mol
InChI Key: KLQIVTFPNZGWSV-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Properties

CAS No.

28279-45-0

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-2-1-4-6(10-5)9-3-8-4;/h1-3H,(H3,7,8,9,10);1H

InChI Key

KLQIVTFPNZGWSV-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

1H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various cellular pathways, including those involved in inflammation and cell proliferation . The compound’s ability to bind to these targets and influence their activity underlies its therapeutic potential .

Comparison with Similar Compounds

1H-Imidazo[4,5-b]pyridin-5-amine is unique due to its specific structural features and reactivity. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of 1H-Imidazo[4,5-b]pyridin-5-amine .

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